molecular formula C6H14OS2 B14619370 1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane CAS No. 60899-64-1

1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane

Cat. No.: B14619370
CAS No.: 60899-64-1
M. Wt: 166.3 g/mol
InChI Key: ONHQXYYTXYRUDA-UHFFFAOYSA-N
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Description

1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane is an organic compound characterized by the presence of two methylsulfanyl groups and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane typically involves the reaction of ethylene oxide with methylthiol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the ethylene oxide ring is opened by the nucleophilic attack of the methylthiol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form simpler thiol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted ethoxy derivatives.

Scientific Research Applications

1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane involves its interaction with specific molecular targets. The methylsulfanyl groups can interact with thiol-containing enzymes, potentially inhibiting their activity. The ethoxy group may facilitate the compound’s solubility and transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]propane: Similar structure with an additional methyl group on the ethoxy chain.

    1-(Methylsulfanyl)-2-[2-(ethylsulfanyl)ethoxy]ethane: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.

Properties

CAS No.

60899-64-1

Molecular Formula

C6H14OS2

Molecular Weight

166.3 g/mol

IUPAC Name

1-methylsulfanyl-2-(2-methylsulfanylethoxy)ethane

InChI

InChI=1S/C6H14OS2/c1-8-5-3-7-4-6-9-2/h3-6H2,1-2H3

InChI Key

ONHQXYYTXYRUDA-UHFFFAOYSA-N

Canonical SMILES

CSCCOCCSC

Origin of Product

United States

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